Ethyl 4-benzylmorpholine-2-carboxylate
Overview
Description
Ethyl 4-benzylmorpholine-2-carboxylate is an organic compound with the molecular formula C14H19NO3. It is a racemic mixture used as an analog for reboxetine, a drug approved by the FDA. This compound has shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine .
Mechanism of Action
Target of Action
Ethyl 4-benzylmorpholine-2-carboxylate (EBC) is primarily used as an analog for reboxetine . Its primary targets are the norepinephrine and dopamine transporters , where it inhibits the reuptake of these neurotransmitters . It also has been found to be stereoselectively active in inhibiting serotonin reuptake .
Mode of Action
EBC interacts with its targets by binding to the transporter proteins, thereby inhibiting the reuptake of norepinephrine, dopamine, and serotonin . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.
Result of Action
The result of EBC’s action is an increase in the synaptic concentrations of norepinephrine, dopamine, and serotonin . This can lead to enhanced neurotransmission in the catecholaminergic and serotonergic pathways, potentially affecting mood, cognition, reward, appetite, and sleep.
Biochemical Analysis
Biochemical Properties
Ethyl 4-benzylmorpholine-2-carboxylate has been shown to be more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine . It has also been found to be stereoselectively active in inhibiting serotonin reuptake .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the reuptake of norepinephrine and dopamine . This can influence cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the reuptake of norepinephrine and dopamine . This inhibition is stereoselective, meaning it preferentially affects one enantiomer over the other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification. Specifically, morpholine is reacted with benzyl bromide under basic conditions to obtain benzylated morpholine. This intermediate is then esterified to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-benzylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of morpholine derivatives.
Biology: Investigated for its potential effects on neurotransmitter reuptake, particularly norepinephrine and dopamine.
Comparison with Similar Compounds
Reboxetine: An FDA-approved drug used to treat depression by inhibiting norepinephrine reuptake.
Desipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.
Atomoxetine: A selective norepinephrine reuptake inhibitor used to treat attention deficit hyperactivity disorder (ADHD).
Uniqueness: Ethyl 4-benzylmorpholine-2-carboxylate is unique due to its higher potency in inhibiting norepinephrine and dopamine reuptake compared to reboxetine. Additionally, its stereoselective activity in inhibiting serotonin reuptake adds to its distinct pharmacological profile .
Properties
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADOGJQJZIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910582 | |
Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-32-1, 107904-08-5 | |
Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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